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5-Bromoimidazo[1,2-a]pyridine-2-

carbaldehyde

Cat. No.: B1525731 Get Quote

The imidazopyridine core is a privileged heterocyclic system in medicinal chemistry, forming the

structural basis for a multitude of clinically used drugs and investigational agents.[1][2][3][4] Its

unique bicyclic structure, composed of fused imidazole and pyridine rings, provides a rigid and

geometrically defined scaffold that can effectively present substituents for interaction with

biological targets.[1] Imidazopyridine derivatives have demonstrated a vast spectrum of

pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial

properties.[2][5]

The strategic introduction of a bromine atom at the 5-position of the imidazopyridine nucleus is

a key tactic in modern drug design.[6] Halogenation, and specifically "bromination," serves

multiple critical functions: it modulates key physicochemical properties such as lipophilicity and

metabolic stability, influences the electronic character of the ring system, and, perhaps most

importantly, provides a versatile synthetic handle for further molecular elaboration through

cross-coupling chemistry.[7] The presence of the bromine atom creates what is known as a

"halogen bond," an interaction that can favorably affect drug-target binding.[7]

This guide offers a comprehensive exploration of the essential physical and chemical

characteristics of 5-bromo substituted imidazopyridines, providing field-proven insights and

detailed protocols for scientists engaged in drug discovery and development.
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Synthesis and Elaboration: Forging the Core
Scaffold
The construction and functionalization of the 5-bromo-imidazopyridine scaffold rely on robust

and adaptable synthetic methodologies. The choice of strategy is often dictated by the

availability of starting materials and the desired substitution pattern.

A prevalent and historically significant approach to the imidazopyridine core is the

Tschitschibabin reaction, which typically involves the condensation of a 2-aminopyridine

derivative with an α-halocarbonyl compound.[1] To generate the 5-bromo substituted target, the

most direct route involves using a pre-functionalized starting material, namely 2-amino-5-

bromopyridine. This ensures the bromine is incorporated at the desired position from the

outset.

Alternatively, direct halogenation of a pre-formed imidazopyridine ring can be achieved,

although this may present challenges with regioselectivity depending on the existing

substituents on the scaffold.[8][9]
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Caption: General workflow for synthesis and diversification.

PART 1: Foundational Physicochemical
Characteristics
The introduction of a bromine atom at the 5-position profoundly influences the molecule's

intrinsic properties, which are critical determinants of its pharmacokinetic and

pharmacodynamic behavior.
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Electronic Effects
The bromine atom is an electronegative, electron-withdrawing group. Its presence at the 5-

position significantly modulates the electron density of the fused aromatic system.[10][11] This

electronic perturbation has several consequences:

Modified Reactivity: It can deactivate the pyridine ring towards certain electrophilic

substitutions while activating the C-Br bond for nucleophilic aromatic substitution or, more

commonly, oxidative addition in metal-catalyzed reactions.

Altered pKa: The electron-withdrawing nature of bromine lowers the basicity of the nitrogen

atoms within the ring system compared to the non-brominated parent compound. This

change in pKa can drastically affect the compound's ionization state at physiological pH,

influencing its solubility, permeability, and interaction with acidic residues in target proteins.

Halogen Bonding Potential: The bromine atom possesses a region of positive electrostatic

potential known as a "sigma-hole," allowing it to act as a halogen bond donor.[7] This non-

covalent interaction can be a crucial factor in achieving high-affinity binding to biological

targets by engaging with electron-rich atoms like oxygen or nitrogen.

Lipophilicity, Solubility, and Metabolic Stability
These three parameters, often collectively considered under the umbrella of ADME

(Absorption, Distribution, Metabolism, and Excretion), are heavily impacted by the 5-bromo

substituent.

Lipophilicity (LogP/LogD): The addition of a bromine atom generally increases the

lipophilicity (hydrophobicity) of the molecule. This can enhance membrane permeability and

cell penetration but may also lead to lower aqueous solubility and increased non-specific

binding if not properly balanced with other polar groups.[12][13]

Aqueous Solubility: As a corollary to increased lipophilicity, solubility often decreases.

Formulating poorly soluble compounds is a significant challenge in drug development,

making the careful consideration of this property essential.[13][14]

Metabolic Stability: The C-Br bond is generally stable to metabolic degradation. Furthermore,

placing a bromine atom at a position susceptible to oxidative metabolism (e.g., by
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Cytochrome P450 enzymes) can effectively "block" this metabolic pathway, thereby

increasing the compound's half-life and bioavailability.[15][16][17]
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Caption: Impact of 5-bromo substitution on key properties.

Summary of Physicochemical Data
The following table provides a comparative summary of typical physicochemical properties for a

hypothetical imidazopyridine and its 5-bromo substituted analog.
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Property
Imidazopyridine
(Parent)

5-Bromo-
Imidazopyridine

Rationale for
Change

Molecular Weight ~119.14 g/mol ~198.04 g/mol
Addition of Bromine

Atom

Calculated LogP ~1.2 ~2.0 Bromine is lipophilic

pKa (Conjugate Acid) ~6.8 ~5.9
Electron-withdrawing

effect of Br

H-Bond Acceptors 2 2
No change to nitrogen

count

H-Bond Donors 0 0 No change

Metabolic Stability

(t½)
Low to Moderate Moderate to High

Br can block sites of

metabolism

PART 2: Structural Characterization and Reactivity
Definitive characterization and strategic chemical modification are pillars of any drug discovery

program. 5-Bromo-imidazopyridines offer distinct spectroscopic signatures and a reactive

handle for extensive chemical exploration.

Spectroscopic and Crystallographic Analysis
NMR Spectroscopy: In ¹H NMR, the protons on the pyridine ring will show characteristic

shifts and coupling patterns. The bromine atom will induce a downfield shift on the adjacent

H-6 proton. In ¹³C NMR, the C-5 carbon directly attached to the bromine will exhibit a

chemical shift significantly influenced by the halogen.

Mass Spectrometry: One of the most unambiguous signatures is the isotopic pattern of

bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.

This results in a characteristic M and M+2 doublet in the mass spectrum, with nearly equal

intensity, immediately confirming the presence of a single bromine atom.

X-Ray Crystallography: Single-crystal X-ray diffraction is the gold standard for unambiguous

structure determination.[18] It provides precise data on bond lengths, bond angles, and the
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three-dimensional arrangement of molecules in the solid state.[19][20] This technique is

invaluable for confirming stereochemistry, understanding conformational preferences, and

visualizing intermolecular interactions like hydrogen and halogen bonds that are crucial for

receptor binding.[7][19]

Table of Representative Crystallographic Data Data presented below is illustrative, based on

published structures of similar brominated heterocycles.[21][22]

Parameter Typical Value Range Significance

Crystal System Monoclinic, Orthorhombic
Describes the basic crystal

lattice

Space Group P2₁/c, P-1
Defines the symmetry

elements

C-Br Bond Length 1.88 - 1.92 Å Confirms covalent bond

Intermolecular Br···O/N 3.0 - 3.5 Å Evidence of halogen bonding

Chemical Reactivity: The Gateway to Diversity
The C5-Br bond is the key to unlocking a vast chemical space. It serves as a highly reliable

electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the modular

and efficient construction of extensive compound libraries.[23][24][25]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. e3s-conferences.org [e3s-conferences.org]

2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug
Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1525731?utm_src=pdf-body-img
https://www.benchchem.com/product/b1525731?utm_src=pdf-custom-synthesis
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/57/e3sconf_joe4_01014.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774741/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents -
RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different
Applications - PMC [pmc.ncbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]

6. steeronresearch.com [steeronresearch.com]

7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of
Medical Science [jms.ump.edu.pl]

8. Electrochemical Bromination of Arenes in a 200% Cell - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. par.nsf.gov [par.nsf.gov]

11. collaborate.princeton.edu [collaborate.princeton.edu]

12. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical
Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

13. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical
Properties in the bRo5 Chemical Space - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. pubs.acs.org [pubs.acs.org]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. X-ray crystallography: Assessment and validation of protein-small molecule complexes
for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

19. Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-
1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate -
PMC [pmc.ncbi.nlm.nih.gov]

20. benchchem.com [benchchem.com]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

23. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-
Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b
https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173518/
https://www.tandfonline.com/doi/abs/10.1080/07391102.2021.1997818?tab=permissions&scroll=top&role=tab
https://www.steeronresearch.com/blog/role-of-medicinal-chemistry-in-modern-drug-discovery/
https://jms.ump.edu.pl/index.php/JMS/article/view/1128
https://jms.ump.edu.pl/index.php/JMS/article/view/1128
https://pmc.ncbi.nlm.nih.gov/articles/PMC11460727/
https://www.researchgate.net/publication/244492928_Halogenation_of_Imidazo45-_b_pyridin-2-one_Derivatives
https://par.nsf.gov/servlets/purl/10472032
https://collaborate.princeton.edu/en/publications/electronic-effects-in-4-substituted-bisiminopyridines-and-the-cor/fingerprints/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7812602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7812602/
https://pubmed.ncbi.nlm.nih.gov/33488959/
https://pubmed.ncbi.nlm.nih.gov/33488959/
https://www.researchgate.net/publication/382481242_An_analysis_of_the_physicochemical_properties_of_oral_drugs_from_2000_to_2022
https://pubs.acs.org/doi/10.1021/jm300343m
https://www.researchgate.net/figure/Enhancement-of-metabolic-stability-with-structural-modifications-Structural_fig1_353987018
https://www.researchgate.net/publication/224848621_Mitigating_Heterocycle_Metabolism_in_Drug_Discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC3138648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3138648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9431780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9431780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9431780/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_X_ray_Crystal_Structure_of_Fused_Imidazole_Derivatives.pdf
https://www.researchgate.net/publication/335850838_The_crystal_structure_of_5-bromo-2-1-methyl-1H-tetrazol-5-ylpyridine_C7H6BrN5
https://www.researchgate.net/publication/352839843_X-ray_crystal_structure_analysis_of_5-bromospiroindoline-37'-pyrano32-C56-C'dichromene-26'8'-trione
https://pmc.ncbi.nlm.nih.gov/articles/PMC9894105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9894105/
https://www.researchgate.net/publication/364842690_Cross-Coupling_Reactions_of_5-Bromo-123-triazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Importance of the 5-Bromo-
Imidazopyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1525731#physical-and-chemical-characteristics-of-5-
bromo-substituted-imidazopyridines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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